2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide
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Overview
Description
2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is a complex organic compound featuring a thiazolopyridazine core, substituted with furan and piperidine groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide typically involves multi-step organic reactions. A common synthetic route includes:
Formation of the Thiazolopyridazine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions to form the thiazolopyridazine ring system.
Introduction of the Furan Group: The furan moiety can be introduced via a coupling reaction, such as Suzuki or Heck coupling, using a furan boronic acid or furan halide.
Piperidine Substitution: The piperidine group is typically introduced through nucleophilic substitution reactions, where a piperidine derivative reacts with a suitable leaving group on the thiazolopyridazine core.
Acetamide Formation: The final step involves the acylation of the intermediate compound with furan-2-ylmethylamine to form the acetamide linkage.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the reactions using industrial-grade solvents and reagents.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the furan rings, leading to the formation of furanones.
Reduction: Reduction reactions can target the carbonyl groups, potentially converting them to alcohols.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions where leaving groups are present.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used under acidic conditions.
Reduction: Common reducing agents include sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions to facilitate substitution reactions.
Major Products
Oxidation: Furanones and other oxidized derivatives.
Reduction: Alcohols and reduced derivatives of the original compound.
Substitution: Various substituted thiazolopyridazine derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, this compound is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of thiazolopyridazine derivatives in various chemical reactions.
Biology
Biologically, this compound is investigated for its potential as a bioactive molecule. Its structure suggests it could interact with various biological targets, making it a candidate for drug discovery and development.
Medicine
In medicinal chemistry, 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide is explored for its potential therapeutic effects. It may exhibit activity against certain diseases or conditions, making it a subject of pharmacological research.
Industry
Industrially, this compound could be used as an intermediate in the synthesis of more complex molecules or as a starting material for the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets, such as enzymes or receptors. The thiazolopyridazine core and the furan and piperidine substituents contribute to its binding affinity and specificity. The exact pathways and targets depend on the biological context and the specific application being studied.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyridazine Derivatives: Compounds with similar core structures but different substituents.
Furan-Containing Compounds: Molecules that include furan rings but differ in other structural aspects.
Piperidine Derivatives: Compounds featuring piperidine rings with various other functional groups.
Uniqueness
What sets 2-(7-(furan-2-yl)-4-oxo-2-(piperidin-1-yl)thiazolo[4,5-d]pyridazin-5(4H)-yl)-N-(furan-2-ylmethyl)acetamide apart is its combination of the thiazolopyridazine core with both furan and piperidine substituents. This unique structure may confer distinct biological activities and chemical reactivity, making it a valuable compound for research and development.
Properties
IUPAC Name |
N-(furan-2-ylmethyl)-2-[7-(furan-2-yl)-4-oxo-2-piperidin-1-yl-[1,3]thiazolo[4,5-d]pyridazin-5-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N5O4S/c27-16(22-12-14-6-4-10-29-14)13-26-20(28)18-19(17(24-26)15-7-5-11-30-15)31-21(23-18)25-8-2-1-3-9-25/h4-7,10-11H,1-3,8-9,12-13H2,(H,22,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKDKLUSJDCEKLZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC3=C(S2)C(=NN(C3=O)CC(=O)NCC4=CC=CO4)C5=CC=CO5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N5O4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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